1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-23-10-13(20-22-23)17(24)18-12-6-3-2-5-11(12)9-15-19-16(21-25-15)14-7-4-8-26-14/h2-8,10H,9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHMAYXOQNCLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a novel heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties supported by various studies and findings.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- 1,2,4-Oxadiazole : Known for its diverse biological activities including anticancer and antimicrobial effects.
- Triazole : A five-membered ring containing three nitrogen atoms, often associated with antifungal and anticancer properties.
- Thiophene : Contributes to the compound's electronic properties and potential biological activity.
Anticancer Activity
Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- The compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .
- Further modifications of related oxadiazole compounds led to derivatives with enhanced antitumor activity, with some exhibiting IC50 values as low as 1.143 µM against renal cancer cell lines .
Antimicrobial Activity
The compound's antimicrobial potential was evaluated against both Gram-positive and Gram-negative bacteria:
- The minimum inhibitory concentration (MIC) values for related oxadiazole compounds ranged from 7.8 µg/mL to 62.5 µg/mL , indicating strong antibacterial activity compared to standard antibiotics like Oxytetracycline .
| Compound Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Oxadiazole Derivatives | 7.8 - 62.5 | 15.6 - 125 |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies:
- Inhibition of cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory process . The specific activity of the compound regarding COX inhibition remains an area for further research.
Case Studies
A notable study highlighted the synthesis and characterization of several oxadiazole derivatives, including our compound of interest. The research concluded that these derivatives exhibited promising anti-cancer properties through various mechanisms such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Modified Amide Substituents
Compounds sharing the 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold but differing in amide substituents have been studied extensively:
Key Observations :
Analogues with Modified Triazole Substituents
Triazole substitution patterns significantly influence bioactivity:
Key Observations :
- 5-Amino substitution (e.g., in –8) introduces hydrogen-bonding capacity, critical for targeting bacterial proteasomes .
- Halogenation (e.g., bromine in 3r) enhances binding via halogen bonds but may increase toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
